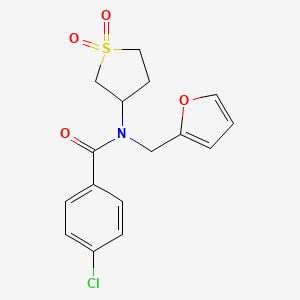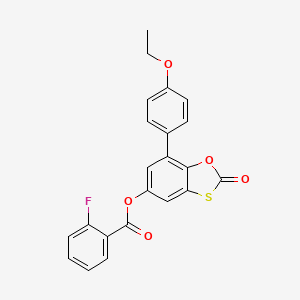![molecular formula C17H17ClF2N8O4S2 B11402148 7-({[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11402148.png)
7-({[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-{2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a tetrazole ring, and a bicyclic β-lactam core, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole and tetrazole intermediates. The pyrazole ring can be synthesized through the reaction of 4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazole with acetic anhydride under acidic conditions. The tetrazole ring is typically formed by reacting 1-methyl-1H-1,2,3,4-tetrazole-5-thiol with an appropriate alkylating agent.
The final step involves the coupling of these intermediates with a β-lactam core, which can be achieved through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the β-lactam core can be reduced to form alcohols.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a strong base, such as potassium tert-butoxide, and an aprotic solvent like DMF.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: The β-lactam core suggests potential antibiotic properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In the context of medicinal chemistry, the β-lactam core is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Cephalexin: Another β-lactam antibiotic with a similar core structure.
Amoxicillin: A widely used β-lactam antibiotic with a similar mechanism of action.
Ceftriaxone: A third-generation cephalosporin antibiotic with a broader spectrum of activity.
Uniqueness
What sets this compound apart is the presence of the pyrazole and tetrazole rings, which may confer additional biological activity or improve its pharmacokinetic properties. These structural features could potentially enhance its binding affinity to target proteins or increase its stability in biological systems.
7-{2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H17ClF2N8O4S2 |
|---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
7-[[2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H17ClF2N8O4S2/c1-6-9(18)10(13(19)20)23-27(6)3-8(29)21-11-14(30)28-12(16(31)32)7(4-33-15(11)28)5-34-17-22-24-25-26(17)2/h11,13,15H,3-5H2,1-2H3,(H,21,29)(H,31,32) |
InChI Key |
WXJFBOCHVBPNTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide](/img/structure/B11402068.png)
![7-(4-chlorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11402074.png)
![4-methoxy-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]benzamide](/img/structure/B11402077.png)
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-methoxybenzamide](/img/structure/B11402082.png)
![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B11402086.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B11402088.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B11402089.png)
![2-[(3,4-dimethoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11402090.png)
![N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide](/img/structure/B11402095.png)

![N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(furan-2-ylmethyl)benzamide](/img/structure/B11402098.png)

![N-(3-chlorophenyl)-3-ethyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11402117.png)
![Diethyl {2-(4-methoxybenzyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11402123.png)
